N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide
Description
N-[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide is a synthetic compound with a unique structure that combines elements of thiazole and morpholine within a cyclobutane framework. This compound exhibits promising properties in various fields, including medicinal chemistry, due to its distinctive chemical features and potential biological activities.
Properties
IUPAC Name |
N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-16(2,3)11-13-12-23-15(18-13)19-14(21)17(5-4-6-17)20-7-9-22-10-8-20/h12H,4-11H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSQIXWGCRUYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CSC(=N1)NC(=O)C2(CCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically starts with the preparation of the thiazole core. This involves the reaction of 2-amino-4-(2,2-dimethylpropyl)thiazole with suitable reactants under controlled conditions.
Cyclobutane Incorporation: : The thiazole intermediate is then subjected to cycloaddition reactions to form the cyclobutane ring. This step may require specific catalysts and precise temperature control to achieve the desired regioselectivity and yield.
Morpholine Addition: : In the final step, morpholine is introduced through a nucleophilic substitution reaction, which attaches it to the cyclobutane carboxamide moiety, completing the synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production process is scaled up using continuous flow reactors to ensure consistency and efficiency. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or permanganate.
Reduction: : The compound can be reduced under specific conditions using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, altering various functional groups within the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of a catalyst like molybdenum.
Reduction: : Sodium borohydride in methanol, under an inert atmosphere.
Substitution: : Nucleophiles such as sodium azide, typically in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohols or amines, depending on the functional groups present.
Substitution: : Varies widely based on the nucleophile used, leading to diverse derivatives.
Scientific Research Applications
N-[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide finds applications across several scientific domains:
Chemistry: : As a building block for the synthesis of more complex molecules, especially in combinatorial chemistry for drug development.
Biology: : Investigated for its potential to modulate biological pathways, serving as a lead compound in the development of enzyme inhibitors or receptor modulators.
Medicine: : Studied for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular targets.
Industry: : Used in materials science for creating polymers or other advanced materials with unique properties, attributed to its stable and versatile chemical structure.
Mechanism of Action
The biological activity of N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide is often linked to its ability to interact with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit an enzyme involved in cell proliferation, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide stands out due to its unique combination of thiazole, morpholine, and cyclobutane
Similar Compounds: : Other thiazole derivatives, cyclobutane carboxamides, and morpholine-containing compounds.
Uniqueness: : Its hybrid structure offers a versatile scaffold for drug design, providing a balance of hydrophilic and lipophilic characteristics, crucial for bioavailability and targeting different biological environments.
This compound's multifaceted nature and potential make it a subject of continued research and interest in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
